[1,4'-Bipiperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester
Description
[1,4'-Bipiperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester is a bicyclic organic compound featuring two piperidine rings connected at their 1- and 4'-positions. The molecule is further functionalized with a tert-butoxycarbonyl (Boc) ester group at the 1'-position and a carboxylic acid group at the 4-position. This structure is critical in medicinal chemistry, particularly in the synthesis of bioactive molecules and prodrugs. For instance, deuterated analogs of this compound (e.g., [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic acid tert-butyl ester) are used as labeled reactants in the preparation of neurodegenerative disease inhibitors . Its molecular formula is C₁₅H₁₈D₁₀N₂O₂, with a molecular weight of 278.46 g/mol, and it exhibits solubility in dichloromethane, ethyl acetate, and methanol .
Properties
Molecular Formula |
C16H27N2O4- |
|---|---|
Molecular Weight |
311.40 g/mol |
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18-10-6-13(7-11-18)17-8-4-12(5-9-17)14(19)20/h12-13H,4-11H2,1-3H3,(H,19,20)/p-1 |
InChI Key |
XMPDUWSSDFAKRT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-carboxylic acid typically involves the reaction of 1,4’-bipiperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium borohydride and sodium borohydride are frequently used.
Substitution: Trifluoroacetic acid and hydrochloric acid in methanol are commonly employed for Boc deprotection.
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection and various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the realm of neuropharmacology and cancer treatment.
Case Study: Neuropharmacological Agents
Research indicates that bipiperidine derivatives can act on the central nervous system. For instance, derivatives of [1,4'-Bipiperidine]-1',4-dicarboxylic acid have shown promise in modulating neurotransmitter systems, which could be beneficial for treating disorders such as depression or anxiety.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that certain esters of bipiperidine enhance serotonin receptor activity in vitro. |
| Johnson et al. (2022) | Reported neuroprotective effects in animal models using bipiperidine derivatives. |
Organic Synthesis Applications
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various reactions, including esterification and amidation.
Synthesis of Complex Molecules
In synthetic organic chemistry, [1,4'-Bipiperidine]-1',4-dicarboxylic acid esters can be utilized to synthesize more complex molecules. For example:
- Esterification Reactions : The compound can react with alcohols to form esters, which are essential intermediates in the synthesis of pharmaceuticals.
| Reaction Type | Example Reaction | Outcome |
|---|---|---|
| Esterification | [1,4'-Bipiperidine]-1',4-dicarboxylic acid + Alcohol → Ester | Formation of an ester with potential biological activity |
Materials Science Applications
The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and coatings.
Polymer Development
Research has shown that incorporating [1,4'-Bipiperidine]-1',4-dicarboxylic acid esters into polymer matrices can enhance thermal stability and mechanical properties.
| Material Type | Properties Enhanced |
|---|---|
| Polymeric Coatings | Increased durability and resistance to environmental degradation |
| Composite Materials | Improved tensile strength and flexibility |
Mechanism of Action
The mechanism of action of 1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate. The Boc group can be removed under acidic conditions, which involves protonation of the carbonyl oxygen, elimination of the tert-butyl group, and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally related to several classes of bicyclic and piperidine-derived esters. Below is a detailed comparison based on substituents, applications, and physicochemical properties:
Table 1: Key Comparative Data
Structural and Functional Analysis
Core Structure Differences: The target compound’s bipiperidine core distinguishes it from simpler piperidine or piperazine derivatives. Piperazine derivatives (e.g., ) lack the fused ring system but offer two nitrogen atoms for functionalization, making them versatile in peptide chemistry .
Substituent Effects :
- Boc vs. Fmoc Groups : While Boc (tert-butoxycarbonyl) is acid-labile, Fmoc (fluorenylmethyloxycarbonyl) is base-sensitive. The compound in uses both, enabling orthogonal protection strategies in peptide synthesis .
- Fluorinated Analogs : The 4-fluorophenyl substituent in introduces electronegativity and metabolic stability, a common tactic in anticancer drug design .
Physicochemical Properties: The deuterated analog () has a higher molecular weight (278.46 g/mol) compared to non-deuterated analogs, which may alter pharmacokinetics . Solubility trends: Boc-protected compounds generally exhibit better organic solvent compatibility (e.g., dichloromethane) than polar derivatives .
Applications: The target compound’s deuterated form is specialized for neurodegenerative disease research, whereas piperazine derivatives () are broader intermediates in peptide chemistry . highlights the use of Boc/Fmoc-protected piperidines in synthesizing non-natural amino acids, critical for probing enzyme active sites .
Contradictions and Limitations
- Synthetic Complexity : Bipiperidine systems (e.g., ) require multi-step syntheses compared to simpler piperidines, limiting scalability .
Biological Activity
[1,4'-Bipiperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of [1,4'-Bipiperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester typically involves multi-step organic reactions. The process often includes the formation of piperidine derivatives followed by esterification reactions to yield the final product. Specific methodologies may vary based on the desired purity and yield.
Biological Activity Overview
The biological activity of [1,4'-Bipiperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester can be categorized into several key areas:
- Antioxidant Activity : This compound has demonstrated significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. Studies have shown that compounds similar to [1,4'-Bipiperidine] exhibit radical scavenging abilities and protect against oxidative damage in various cellular models .
- Inhibition of Enzymatic Activity : The compound has been evaluated for its inhibitory effects on specific enzymes. For instance, it has shown promising results against acetyl-CoA carboxylases (ACC), which are critical in fatty acid metabolism. In vitro assays revealed IC50 values indicating effective inhibition at low concentrations .
- Cytotoxicity : The cytotoxic effects of [1,4'-Bipiperidine] derivatives have been assessed using human cell lines. Notably, certain derivatives exhibited low cytotoxicity while maintaining their biological activity against target enzymes .
Case Studies and Research Findings
Several studies have investigated the biological properties of [1,4'-Bipiperidine]-based compounds:
- Study on ACC Inhibition : A study demonstrated that various piperidinylpiperidine derivatives showed moderate to good inhibitory activities against ACC isoforms with IC50 values ranging from 172 nM to 940 nM. Notably, some compounds displayed selectivity towards ACC2 over ACC1 .
- Antioxidant Properties Evaluation : Research highlighted the antioxidant capabilities of similar compounds through DPPH radical scavenging assays. These studies indicated that the presence of specific functional groups significantly enhances antioxidant activity .
Data Tables
| Activity Type | IC50 Value (nM) | Cytotoxicity (μM) | Notes |
|---|---|---|---|
| ACC Inhibition (ACC1) | <1000 | >100 | Moderate activity observed |
| ACC Inhibition (ACC2) | 172 - 940 | >100 | Selective inhibition noted |
| Antioxidant Activity | Varies | N/A | Effective in scavenging radicals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
